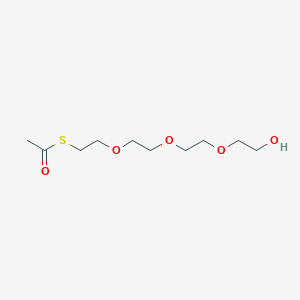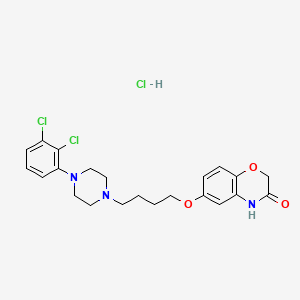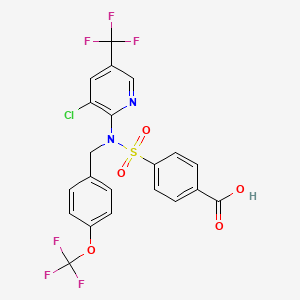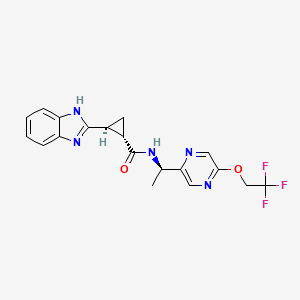
S-acetyl-PEG4-alcohol
Overview
Description
S-acetyl-PEG4-alcohol is a PEG-based PROTAC linker . It is used in the synthesis of PROTACs , which are molecules that can degrade target proteins . The molecular weight of this compound is 252.33 g/mol .
Synthesis Analysis
This compound is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis
The molecular formula of this compound is C10H20O5S . Its exact mass is 252.10 and its molecular weight is 252.330 . The elemental analysis shows that it contains C, 47.60; H, 7.99; O, 31.70; S, 12.71 .Chemical Reactions Analysis
This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Physical And Chemical Properties Analysis
This compound has a molecular weight of 252.33 g/mol . It appears as a liquid that is colorless to light yellow . It has a SMILES notation of CC(SCCOCCOCCOCCO)=O .Scientific Research Applications
Thermoresponsive Polymers : S-acetyl-PEG4-alcohol derivatives have been studied for their thermoresponsive properties. These polymers, such as poly(vinyl alcohol) co-polymers, exhibit reversible solubility behavior, making them useful for controlled drug delivery and cellular uptake. Their thermal transition temperatures can be tuned to be physiologically relevant (Congdon, Shaw, & Gibson, 2015).
Nanocatalysts in Chemical Synthesis : this compound has been incorporated in the preparation of nanocatalysts. For instance, Fe3O4@PEG core/shell nanoparticles, which use a derivative of PEG, have been developed as efficient, green catalysts for the acetylation of amines and alcohols under solvent-free conditions (Veisi, Nikseresht, Rostami, & Hemmati, 2019).
Drug Delivery Systems : Modified PEG molecules, such as acetylated or acrylated PEG, can form spherical nanoparticles in water at room temperature, which are excellent for drug delivery applications. This modification enhances the drug loading content and anticancer efficacy in vitro and in vivo while reducing the inherent toxicity of chemotherapeutics (Pang, Wu, Liao, Gu, & Zhang, 2017).
Biodegradable Polymer Composites : this compound and its derivatives have been used in the creation of biodegradable polymer composites. For example, acetylated kenaf fiber composites incorporating PEG showed improved physical, thermal, and biodegradability properties, making them suitable for applications aimed at reducing environmental pollution (Jung, Song, & Kim, 2021).
Antifouling Coatings : The grafting of PEG onto surfaces, such as Si(100), has been explored for creating antifouling coatings. These coatings are designed to reduce protein adsorption and improve biocompatibility, crucial for biomedical devices and implants (Flavel, Jasieniak, Velleman, Ciampi, Luais, Peterson, Griesser, Shapter, & Gooding, 2013).
Mechanism of Action
The mechanism of action of S-acetyl-PEG4-alcohol involves its use as a linker in PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Future Directions
Biochemical Analysis
Biochemical Properties
S-acetyl-PEG4-alcohol, as a PEG-based linker, plays a crucial role in the formation of PROTAC molecules . The nature of its interactions with enzymes, proteins, and other biomolecules is primarily through the formation of PROTACs .
Cellular Effects
The cellular effects of this compound are not directly exerted but are mediated through the PROTACs it helps form . These PROTACs selectively degrade target proteins, influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a linker in PROTACs . PROTACs contain two different ligands connected by a linker like this compound; one ligand is for an E3 ubiquitin ligase and the other is for the target protein . This arrangement allows the PROTAC to bring the target protein and the E3 ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein .
Temporal Effects in Laboratory Settings
As a component of PROTACs, its effects would be tied to the stability and degradation of the PROTACs it forms .
Metabolic Pathways
As a linker in PROTACs, it is likely involved in the metabolic processes related to the synthesis and degradation of these compounds .
Transport and Distribution
As a component of PROTACs, its distribution would likely follow that of the PROTACs it forms .
Subcellular Localization
As a component of PROTACs, its localization would likely be determined by the target protein and E3 ligase that the PROTAC is designed to bring together .
properties
IUPAC Name |
S-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl] ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O5S/c1-10(12)16-9-8-15-7-6-14-5-4-13-3-2-11/h11H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUXNAQDZRWEKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[2-[4-(4-fluorophenyl)-5-pyridin-4-yl-1H-imidazol-2-yl]-5-methyl-1,3-dioxan-5-yl]-morpholin-4-ylmethanone;methanesulfonic acid](/img/structure/B610572.png)
![[2-[5-[2-(cyclopropylamino)pyrimidin-4-yl]-4-(4-fluorophenyl)-1H-imidazol-2-yl]-5-methyl-1,3-dioxan-5-yl]-morpholin-4-ylmethanone](/img/structure/B610573.png)





![2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B610589.png)